Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
Description
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate (CAS: 1807887-98-4) is a fluorinated cyclohexane derivative featuring a chlorosulfonylmethyl substituent and an ethyl carboxylate group. Its molecular formula is C₁₀H₁₆ClFO₄S, with a molecular weight of 286.75 g/mol . The compound is marketed as a versatile small-molecule scaffold for laboratory applications, particularly in synthetic chemistry and drug discovery. Its reactive chlorosulfonyl group enables nucleophilic substitutions, while the fluorinated cyclohexane core provides steric and electronic diversity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBQMFDZDQZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the fluorine atom and the chlorosulfonyl group. The final step involves the esterification of the carboxylic acid group with ethanol. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while reduction and oxidation reactions produce alcohols, amines, or sulfonic acids.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate may exhibit anticancer properties. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, it may interact with proteins that regulate the cell cycle, leading to apoptosis in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate significant antiproliferative effects, suggesting potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound may inhibit specific enzymes related to cancer progression and neurodegenerative diseases. For example, it could inhibit acetylcholinesterase activity, which is crucial for treating conditions like Alzheimer's disease.
Agricultural Chemistry
This compound may also have applications in agricultural chemistry as a pesticide or herbicide. The chlorosulfonyl group is known for enhancing the bioactivity of agrochemicals by improving their binding to biological targets.
Potential Mechanism of Action:
- Inhibition of Plant Pathogens: The compound could disrupt metabolic processes in plant pathogens, providing a means of controlling diseases in crops.
- Selective Herbicide Activity: Its unique structure may allow for selective inhibition of weed species while minimizing harm to crops.
Materials Science
The versatility of this compound extends to materials science, where it can be utilized in the development of novel polymers or coatings. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and chemical resistance.
Applications in Coatings:
- Protective Coatings: The compound's stability and reactivity can be exploited to create coatings that protect surfaces from environmental degradation.
- Adhesives: Its chemical properties may enhance adhesion characteristics in various substrates.
Comparative Analysis with Related Compounds
To understand the unique profile of this compound, a comparative analysis with structurally similar compounds is useful.
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 4-Fluorocyclohexanecarboxylic Acid | Cyclohexane ring with fluorine | Lacks chlorosulfonylmethyl group |
| Ethyl 4-Fluorocyclohexane-1-carboxylate | Similar ester structure | No chlorosulfonyl group |
| 4-Chlorosulfonylcyclohexanecarboxylic Acid | Contains chlorosulfonyl but not fluorine | Different substituent pattern |
Mechanism of Action
The mechanism of action of Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
Methyl 4-[(chlorosulfonyl)methyl]benzoate
- Structure : Replaces the fluorocyclohexane ring with a benzoate ester.
- Molecular Formula : C₉H₉ClO₄S | Molecular Weight : 248.68 g/mol .
- Key Differences: Aromatic vs. Aliphatic Core: The benzoate aromatic ring introduces conjugation effects, altering electronic properties compared to the non-aromatic cyclohexane. Reactivity: The electron-withdrawing nature of the aromatic ring may reduce nucleophilic substitution rates at the chlorosulfonyl group compared to the cyclohexane derivative.
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate
- Structure : Contains a ketone (4-oxo) and trifluoromethyl group instead of fluorosulfonylmethyl.
- Molecular Formula : C₁₀H₁₃F₃O₃ | Molecular Weight : 262.20 g/mol .
- Key Differences :
- Functional Groups : The trifluoromethyl group is less reactive than chlorosulfonyl, favoring applications in stability-driven contexts (e.g., agrochemicals).
- Electronic Effects : The ketone group increases electrophilicity at the cyclohexane ring, contrasting with the electron-withdrawing sulfonyl group in the target compound .
Cyclohexene Derivatives with Aryl Substituents
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Structure : Cyclohexene ring with 4-chlorophenyl, 4-fluorophenyl, and oxo substituents.
- Molecular Formula: C₂₂H₁₉ClFNO₃ | Molecular Weight: 415.84 g/mol .
- Key Differences :
Heterocyclic Sulfonyl Derivatives
(4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride
- Structure : Sulfonyl chloride attached to a thiane (sulfur-containing heterocycle).
- Key Differences: Heteroatom Influence: The sulfur atom in the thiane ring alters solubility and redox properties compared to the cyclohexane scaffold.
Chlorosulfonyl Isocyanate (Cl-SO₂-NCO)
- Structure : Linear molecule with isocyanate and chlorosulfonyl groups.
- Key Differences :
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Reactivity and Functional Group Analysis
Biological Activity
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 286.75 g/mol. The compound features a fluorinated cyclohexane structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClO₄S |
| Molecular Weight | 286.75 g/mol |
| LogD | 1.61 |
| Rotatable Bonds | 5 |
| Hydrogen Bond Acceptors | 5 |
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The chlorosulfonyl group enhances its reactivity, which may contribute to its pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect has been observed in models of acute inflammation where the compound reduced edema and inflammatory cell infiltration.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Inflammation Model : In a controlled experiment using a rat model of paw edema induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling compared to the control group (p < 0.05). Histological analysis revealed decreased neutrophil infiltration in treated animals.
Research Findings
Recent studies emphasize the compound's potential as a lead candidate for drug development due to its favorable pharmacokinetic properties and biological activities.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate?
- Methodology : The compound can be synthesized via Michael addition reactions, a common strategy for cyclohexane derivatives. For example, ethyl acetoacetate reacts with substituted chalcones under basic conditions (e.g., 10% NaOH in ethanol) to form cyclohexenone intermediates, which can be further functionalized. and detail analogous syntheses, where refluxing chalcones with ethyl acetoacetate in ethanol yields 2-oxocyclohexene carboxylates. Post-synthetic modifications, such as sulfonylation or fluorination, may introduce the chlorosulfonyl and fluorine groups .
| Key Reaction Parameters |
|---|
| Solvent: Absolute ethanol |
| Catalyst: 10% NaOH |
| Temperature: Reflux (~78°C) |
| Reaction Time: 8–12 hours |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use H/C NMR to identify substituent environments (e.g., fluorinated carbons at ~100–110 ppm, chlorosulfonyl methyl groups at ~3.5–4.0 ppm). IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) stretches.
- X-ray Crystallography : Programs like SHELXL ( ) refine crystal structures, while ORTEP-3 ( ) visualizes molecular geometry. For example, cyclohexane puckering parameters (e.g., Cremer-Pople analysis) quantify ring conformations, as seen in analogous compounds with half-chair or envelope conformations .
Advanced Research Questions
Q. How to address conformational disorder in X-ray crystallographic refinement of this compound?
- Methodology : Conformational disorder, observed in similar cyclohexane derivatives (e.g., ), is modeled using SHELXL 's split-atom refinement. Occupancy ratios (e.g., 0.684:0.316 in ) are determined via iterative least-squares minimization. Validate using R-factors ( for high-resolution data) and residual electron density maps. Advanced tools like CrysAlis PRO () handle absorption corrections for accurate intensity data .
| Crystallographic Data Example |
|---|
| Space Group: (Triclinic) |
| Unit Cell: Å, Å |
| , Å |
| , |
Q. What computational methods predict the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide formation. Analyze electrophilicity using Fukui indices or Molecular Electrostatic Potential (MEP) maps. Compare with experimental kinetics (e.g., SN2 displacement rates with amines). highlights analogous chlorosulfonyl reactivity in cyclopropane derivatives, suggesting similar approaches .
Q. How do steric and electronic effects influence the cyclohexane ring's conformation?
- Methodology : Substituent effects are quantified via:
- Steric Parameters : A-values for axial/equatorial preferences of -F and -SOCl groups.
- Electronic Effects : Hammett constants () predict electron-withdrawing impacts on ring strain.
- Puckering Analysis : Use Cremer-Pople coordinates () to classify conformations (e.g., half-chair vs. screw-boat). reports for half-chair conformers in related structures .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported crystallographic parameters for analogous compounds?
- Methodology : Cross-validate using the Cambridge Structural Database (CSD) and check for:
- Thermal Motion Artifacts : High ADP values may indicate overinterpretation of disorder.
- Twinned Data : Use SHELXL 's TWIN/BASF commands for refinement ( ).
- Validation Tools : PLATON ( ) checks for missed symmetry or hydrogen bonding inconsistencies. For example, dihedral angles between aryl rings (e.g., 89.9° vs. 76.4° in ) must align with steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
